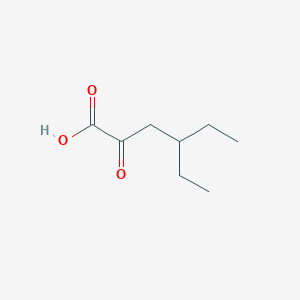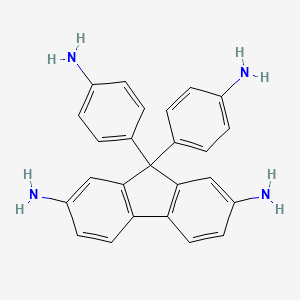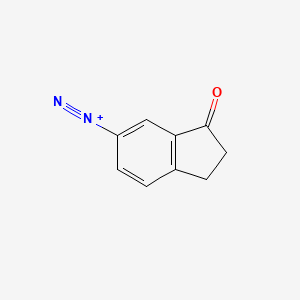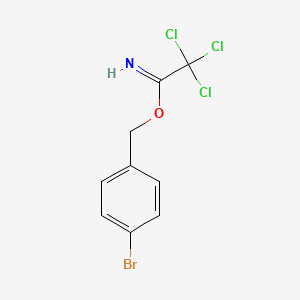
Ethanimidic acid, 2,2,2-trichloro-, (4-bromophenyl)methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanimidic acid, 2,2,2-trichloro-, (4-bromophenyl)methyl ester is a chemical compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of a trichloroethanimidic acid moiety and a (4-bromophenyl)methyl ester group, which contribute to its distinct chemical behavior.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethanimidic acid, 2,2,2-trichloro-, (4-bromophenyl)methyl ester typically involves the esterification of ethanimidic acid, 2,2,2-trichloro- with (4-bromophenyl)methanol. This reaction is usually carried out under acidic conditions, using a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is typically conducted at elevated temperatures to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and catalyst concentration, can optimize the production process and ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
Ethanimidic acid, 2,2,2-trichloro-, (4-bromophenyl)methyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The bromine atom in the (4-bromophenyl)methyl ester group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Ethanimidic acid, 2,2,2-trichloro-, (4-bromophenyl)methyl ester has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of ethanimidic acid, 2,2,2-trichloro-, (4-bromophenyl)methyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active ethanimidic acid, which can then interact with enzymes or receptors in biological systems. The trichloro and bromophenyl groups may also contribute to the compound’s overall activity by influencing its binding affinity and specificity.
Comparación Con Compuestos Similares
Ethanimidic acid, 2,2,2-trichloro-, (4-bromophenyl)methyl ester can be compared with other similar compounds, such as:
- Ethanimidic acid, 2,2,2-trichloro-, (4-methylphenyl)methyl ester
- Ethanimidic acid, 2,2,2-trichloro-, cyclohexyl ester
These compounds share similar structural features but differ in the substituents attached to the ester group. The presence of different substituents can significantly impact their chemical behavior, reactivity, and potential applications. For example, the (4-bromophenyl)methyl ester may exhibit different biological activity compared to the (4-methylphenyl)methyl ester due to the presence of the bromine atom.
Propiedades
Número CAS |
146285-52-1 |
|---|---|
Fórmula molecular |
C9H7BrCl3NO |
Peso molecular |
331.4 g/mol |
Nombre IUPAC |
(4-bromophenyl)methyl 2,2,2-trichloroethanimidate |
InChI |
InChI=1S/C9H7BrCl3NO/c10-7-3-1-6(2-4-7)5-15-8(14)9(11,12)13/h1-4,14H,5H2 |
Clave InChI |
WQEXDJSXJGBFFM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1COC(=N)C(Cl)(Cl)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Carbamic acid, [(1S)-2-hydroxy-1-phenylethyl]-, methyl ester](/img/structure/B12554903.png)
![1-Chloro-2-{1-[1-(4-chlorophenyl)-2-nitroethoxy]but-3-yn-1-yl}benzene](/img/structure/B12554915.png)
![Aziridine, 2-methylene-1-[(1S)-1-phenyl-2-(phenylmethoxy)ethyl]-](/img/structure/B12554930.png)
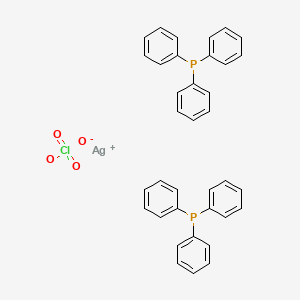
![N-[1-[6-[C-methyl-N-(pyridine-3-carbonylamino)carbonimidoyl]pyridin-2-yl]ethylideneamino]pyridine-3-carboxamide](/img/structure/B12554940.png)
![Ethyl 2,2-dichlorobenzo[d][1,3]dioxole-5-carboxylate](/img/structure/B12554946.png)

![1-[(2Z)-4,4-Dimethyl-5-methylidene-2-(phenylimino)-1,3-thiazolidin-3-yl]ethan-1-one](/img/structure/B12554955.png)
![2,8-Diazaspiro[4.5]decane-1,3-dione,2-amino-8-(phenylmethyl)-](/img/structure/B12554957.png)
![Benzene, [3,5-bis(1,1-dimethylethyl)-1,3-cyclohexadien-1-yl]-](/img/structure/B12554963.png)
![Bis[5-(methylsulfanyl)thiophen-2-yl]methanone](/img/structure/B12554967.png)
